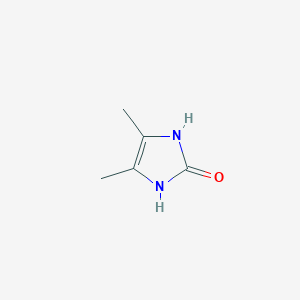

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Descripción

4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one (CAS: 1072-89-5) is a partially saturated imidazole derivative with a ketone group at position 2 and methyl substituents at positions 4 and 3. Its molecular formula is C₅H₈N₂O, and it has a molecular weight of 112.13 g/mol . The compound’s structure combines the reactivity of the imidazole ring with the steric and electronic effects of methyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis: It is synthesized via a reaction involving trifluoroacetic acid in benzene under reflux conditions, achieving an 80% yield . The methyl groups enhance steric hindrance, influencing its reactivity and stability. While its exact biological activity remains under investigation, derivatives of dihydroimidazolones are frequently explored for pharmacological applications, including anticancer and antimicrobial activities .

Propiedades

IUPAC Name |

4,5-dimethyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFAGHOOSDGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427935 | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-89-5 | |

| Record name | 1,3-Dihydro-4,5-dimethyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Análisis De Reacciones Químicas

Reactivity with Electrophilic Reagents

The compound participates in regioselective reactions due to its "nitrone-like" dipolar character. Key findings include:

Reaction with Bis(trifluoromethyl)malononitrile (BTF)

-

-

In CH₂Cl₂ (with trace H₂O): Forms imidazol-2-one derivatives (e.g., compound 10) via zwitterion intermediates. Water acts as a nucleophile, leading to fragmentation.

-

In MeOH : Dominant formation of (1,3-dihydroimidazol-2-ylidene)malononitriles (e.g., compound 11) through 1,5-dipolar electrocyclization.

-

| Conditions | Major Product | Yield | Mechanism |

|---|---|---|---|

| CH₂Cl₂ + H₂O | Imidazol-2-one (e.g., 10) | High | Zwitterion fragmentation |

| MeOH | (Imidazol-2-ylidene)malononitrile (11) | Moderate | Electrocyclization-retro-ene |

-

Anhydrous conditions : Exclusively yields (imidazol-2-ylidene)malononitriles, highlighting the critical role of water in altering reaction trajectories .

Formation of Pharmacologically Active Derivatives

Reactions with hexafluoroacetone (HFA) produce zwitterionic complexes (e.g., compound 12), stabilized by hydrogen bonding. These intermediates are precursors to bioactive malononitrile derivatives .

Thermal and Hydrolytic Stability

-

Thermolysis : Decomposes above 150°C, releasing hexafluoroacetone and reforming parent imidazole derivatives .

-

Hydrolysis : Resistant to aqueous acids but undergoes slow H/D exchange in deuterated methanol, suggesting proton mobility at the N–H position .

Catalytic Deoxygenation

-

Raney Nickel : Efficiently deoxygenates N-oxide precursors to regenerate imidazoles, though this pathway is not directly reported for the dimethyl derivative .

Mechanistic Insights

Key intermediates include:

-

Zwitterion B : Formed via nucleophilic attack of BTF on the imidazolone’s electron-rich nitrogen.

-

Cycloadduct D : Generated in MeOH, leading to malononitrile products through retro-ene cleavage.

Unresolved Challenges

-

Limited data on cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric bulk.

-

Solubility issues in nonpolar solvents complicate large-scale applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable building block for organic chemists.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties: Derivatives of this compound have shown effectiveness against various bacterial strains and fungi, indicating potential applications in developing new antimicrobial agents.

- Anticancer Potential: Certain derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting their utility in cancer therapy.

- Anti-inflammatory and Antidiabetic Effects: Studies have reported that imidazole derivatives can possess anti-inflammatory properties and may be beneficial in managing diabetes.

Medicinal Chemistry

The compound is under investigation for its potential as a scaffold for drug development. Its structural characteristics allow for modifications that could enhance its therapeutic efficacy against diseases such as cancer and infections.

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other functional materials. Its ability to act as a precursor in various chemical processes makes it valuable for manufacturing purposes.

Mecanismo De Acción

The mechanism of action of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its potential therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one with structurally related imidazole derivatives:

Key Observations

Aromatic vs. Aliphatic Substituents: Compounds with phenyl or indole groups (e.g., ) exhibit higher molecular weights and melting points, which may limit bioavailability but enhance receptor binding in pharmacological contexts .

Biological Activity :

- The anticancer activity of 1-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one () is attributed to electron-withdrawing (Cl) and bulky aromatic (trimethoxyphenyl) groups, which enhance interactions with cellular targets .

- Triazole-linked derivatives () show broad-spectrum antimicrobial activity due to the triazole ring’s ability to form hydrogen bonds and resist metabolic degradation .

Synthetic Accessibility :

- The target compound’s synthesis via trifluoroacetic acid catalysis () is simpler and higher-yielding compared to multi-step protocols for triazole hybrids () or indole-containing imidazoles ().

Thermal Stability :

- Derivatives like 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one () form as side products under thermal conditions, highlighting the sensitivity of substitution patterns to reaction parameters .

Actividad Biológica

4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound with notable biological activities that make it a subject of interest in medicinal chemistry. Its structure, characterized by a five-membered ring containing two nitrogen atoms and two methyl groups at positions 4 and 5, contributes to its unique reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, synthesizing findings from diverse research sources.

The molecular formula of this compound is C₅H₈N₂O. Its structure can be represented as follows:

This compound is known for its stability and reactivity due to the presence of nitrogen atoms, which play a crucial role in its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis . The compound's mechanism involves inhibiting bacterial growth by interfering with critical metabolic pathways.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.98 | |

| Methicillin-resistant S. aureus | 1.25 | |

| Mycobacterium tuberculosis | 0.75 |

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Studies have demonstrated that certain derivatives exhibit selective antiproliferative activity against various cancer types, highlighting their potential as chemotherapeutic agents.

The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors within microbial and human cells. The compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate access. This interaction is crucial in its antimicrobial and cytotoxic effects.

Study on Antibacterial Activity

In a study published in Antibiotics, researchers synthesized various derivatives of this compound and assessed their antibacterial properties. The study found that modifications at the nitrogen positions significantly influenced antibacterial efficacy. The most potent derivative displayed an MIC of 0.98 µg/mL against MRSA, indicating a promising lead for further development in antibiotic therapy .

Evaluation of Cytotoxic Effects

A recent investigation into the cytotoxicity of the compound revealed that specific analogs selectively inhibited the growth of A549 lung cancer cells while sparing non-tumorigenic fibroblasts. This selectivity suggests potential for developing targeted cancer therapies based on this scaffold .

Q & A

Basic: How can the synthesis of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one derivatives be optimized under transition-metal-free conditions?

Methodological Answer:

A base-promoted approach using amidines and ketones is effective. Substituent choice significantly impacts yields. For example, n-C4H9 groups on the substrate yield 80% product (Entry 4, Table 1), while iso-C3H7 groups yield 61% (Entry 3) . Optimization involves selecting electron-donating alkyl substituents to enhance cyclization efficiency.

Advanced: What mechanistic pathways explain byproduct formation, such as 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one, during synthesis?

Methodological Answer:

Byproducts arise via thermal rearrangements of intermediates. A proposed mechanism involves [3+2] cycloaddition between imidazole N-oxide and ylidene, forming a cycloadduct that undergoes retro-one reaction to yield the final product. Side products like 1-benzyl derivatives form through alternative rearrangement pathways under elevated temperatures (Scheme 1 in ) .

Basic: What characterization techniques validate the structural integrity of synthesized this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is definitive for structural confirmation (e.g., CCDC 1017138 in ). Complementary methods include:

- NMR : Analyze imidazolone ring protons (δ 3.5–4.5 ppm for CH2 groups).

- IR : Confirm carbonyl stretching (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 191.18 for C9H9N3O2 derivatives) .

Advanced: How should researchers resolve contradictions in reported biological activities of imidazolone derivatives?

Methodological Answer:

Contradictions often stem from substituent effects or assay variability. For example:

- Electron-withdrawing groups (e.g., nitro) may reduce antimicrobial activity compared to alkyl-substituted derivatives.

- Purity : Side products like 8 () can skew bioassay results.

Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) and control for synthetic byproducts via HPLC .

Basic: What factors influence regioselectivity during functionalization of the imidazolone core?

Methodological Answer:

Regioselectivity is governed by:

- Base strength : Strong bases (e.g., KOtBu) favor deprotonation at the N1 position.

- Solvent polarity : Polar aprotic solvents stabilize transition states for C2 functionalization.

- Substituent effects : Bulky groups at C4/C5 sterically direct reactions to C2 (e.g., aryl vs. alkyl substituents) .

Advanced: How can computational models predict reaction pathways for imidazolone derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations model transition states and intermediates. For example:

- Cycloaddition barriers : Compare activation energies for [3+2] vs. [4+2] pathways.

- Thermodynamic stability : Calculate Gibbs free energy for intermediates to identify dominant pathways.

Validate models against experimental data (e.g., product ratios in ) .

Basic: What are common side reactions in imidazolone synthesis, and how are they mitigated?

Methodological Answer:

- Over-alkylation : Controlled stoichiometry (1:1 amidine:ketone) minimizes this.

- Dimerization : Use low temperatures (0–25°C) and dilute conditions.

- Oxidation : Conduct reactions under inert atmosphere (N2/Ar) to prevent imidazolone ring oxidation .

Advanced: What strategies stabilize reactive intermediates (e.g., radicals) in imidazolone synthesis?

Methodological Answer:

- Radical scavengers : Add di-lauroyl peroxide (DLP) to stabilize transient radicals ().

- Low-temperature conditions : Slow radical recombination at –78°C.

- Spin-trapping agents : Use TEMPO to characterize radical intermediates via EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.